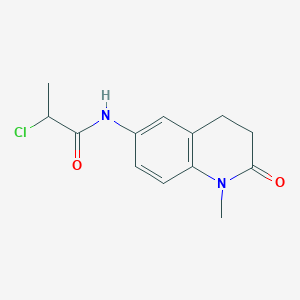

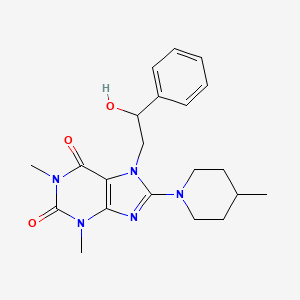

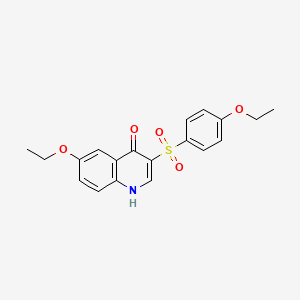

![molecular formula C26H21FN6O2 B2650117 3-(4-fluorophenyl)-8-[(4-phenylpiperazin-1-yl)carbonyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one CAS No. 1031624-26-6](/img/structure/B2650117.png)

3-(4-fluorophenyl)-8-[(4-phenylpiperazin-1-yl)carbonyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound belongs to the class of triazoloquinazolines, which are heterocyclic compounds. Heterocyclic compounds are widely studied in medicinal chemistry due to their diverse biological activities .

Molecular Structure Analysis

The molecular structure analysis of a compound like this would typically involve techniques such as NMR, IR, and X-ray crystallography. These techniques can provide detailed information about the molecular structure and the nature of the bonds within the molecule .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the reaction conditions. Common reactions could involve its phenylpiperazine group or the triazoloquinazoline core .Physical And Chemical Properties Analysis

The physical and chemical properties such as solubility, melting point, boiling point, etc., can be determined through experimental procedures. Computational methods can also provide estimates .Aplicaciones Científicas De Investigación

Synthesis and Binding Activities

Compounds related to the specified chemical structure have been synthesized for their high affinity toward the benzodiazepine (BZ) receptor. For instance, a study led by Francis et al. (1991) investigated tricyclic heterocycles related to the 2-arylpyrazolo[4,3-c]quinolin-3(5H)-ones, resulting in compounds with notable BZ antagonistic activities in rat models. The leading compound, CGS 16228, displayed significant activity, suggesting potential therapeutic applications in disorders treated with BZ antagonists (Francis et al., 1991).

Cytotoxicity and Molecular Docking Studies

Another area of research involves the evaluation of these compounds' cytotoxicity against cancer cell lines. Mphahlele et al. (2017) synthesized 5-styryltetrazolo[1,5-c]quinazolines and assessed their in vitro cytotoxicity against human breast adenocarcinoma (MCF-7) and cervical cancer (HeLa) cells. Some derivatives exhibited significant cytotoxicity, offering insights into the design of novel anticancer agents (Mphahlele et al., 2017).

Anticancer Activity

Research by Reddy et al. (2015) focused on the synthesis of 1,2,4-triazolo[4,3-a]-quinoline derivatives, demonstrating anticancer activity against human neuroblastoma and colon carcinoma cell lines. This study underscores the potential of such compounds in developing new anticancer treatments (Reddy et al., 2015).

Antitumor and Antihistaminic Agents

Additionally, compounds within this family have been investigated for their antitumor activities and as potential H1-antihistaminic agents. Zhou et al. (2021) synthesized a derivative that showed better antitumor activity than reference compounds in human hepatoma and melanoma cells, indicating possible therapeutic applications in cancer treatment (Zhou et al., 2021).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-(4-fluorophenyl)-8-(4-phenylpiperazine-1-carbonyl)-1H-triazolo[1,5-a]quinazolin-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21FN6O2/c27-19-9-6-17(7-10-19)23-24-28-25(34)21-11-8-18(16-22(21)33(24)30-29-23)26(35)32-14-12-31(13-15-32)20-4-2-1-3-5-20/h1-11,16,30H,12-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWELJLHWAOPYCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC4=C(C=C3)C(=O)N=C5N4NN=C5C6=CC=C(C=C6)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21FN6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-fluorophenyl)-8-[(4-phenylpiperazin-1-yl)carbonyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

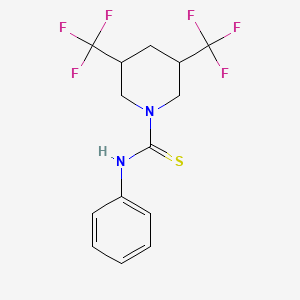

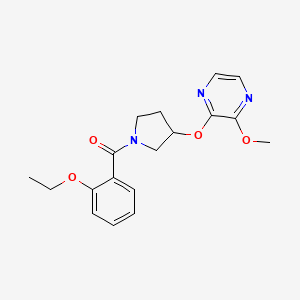

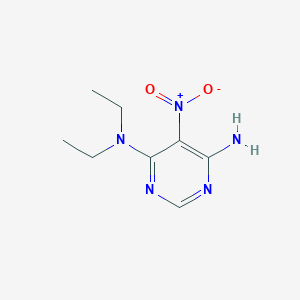

![4-[(Tert-butoxy)carbonyl]oxane-4-carboxylic acid](/img/structure/B2650041.png)

![N-(benzo[d]thiazol-2-yl)-2-(4-(3-methyl-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl)acetamide](/img/structure/B2650046.png)